Sodium gluconate chemical structure and properties
Sodium gluconate chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium Gluconate (NaC₆H₁₁O₇), the sodium salt of gluconic acid, is a highly versatile and biodegradable organic compound with significant applications across the pharmaceutical, nutraceutical, and research sectors.[1][2][3] Derived from the fermentation of glucose, this non-toxic, non-corrosive, white crystalline powder is prized for its exceptional chelating ability, particularly in alkaline solutions.[4][5] This guide provides an in-depth review of its chemical structure, physicochemical properties, and key functionalities. It further details standardized experimental protocols for its analysis and illustrates its mechanism of action and experimental workflows through logical diagrams, serving as a critical resource for professionals in drug development and scientific research.
Chemical Structure and Identification
Sodium gluconate is the monosodium salt of D-gluconic acid. Its structure consists of a six-carbon chain with five hydroxyl (-OH) groups and a terminal carboxylate group, which is ionically bonded to a sodium ion. This polyhydroxy carboxylate structure is fundamental to its high water solubility and its potent metal-chelating properties.
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IUPAC Name: Sodium (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate
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Chemical Formula: C₆H₁₁NaO₇
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Molecular Weight: 218.14 g/mol
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CAS Number: 527-07-1
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E Number: E576
The multiple hydroxyl groups and the carboxylate group allow the molecule to form stable, water-soluble complexes with di- and trivalent metal ions such as calcium (Ca²⁺), iron (Fe²⁺, Fe³⁺), copper (Cu²⁺), and aluminum (Al³⁺).
Physicochemical Properties
Sodium gluconate is a white, odorless, crystalline powder or granule. Its key physical and chemical properties are summarized below.
| Property | Value | Source(s) |
| Appearance | White, crystalline powder or granules | |
| Molecular Formula | C₆H₁₁NaO₇ | |
| Molar Mass | 218.137 g·mol⁻¹ | |
| Melting Point | 170-175 °C; Decomposes ~206 °C | |
| Solubility in Water | 58-59 g/100 mL at 25 °C (Very Soluble) | |
| Solubility in Ethanol | Sparingly soluble | |
| Density | ~1.8 g/cm³ | |
| pH | 6.5 - 7.8 (10% aqueous solution) | |
| Odor | Odorless |
Key Chemical Properties and Mechanisms
Chelation
The most outstanding property of sodium gluconate is its excellent chelating power, especially in alkaline and concentrated alkaline solutions where it surpasses many other chelating agents like EDTA and NTA. This ability stems from the cooperative binding of metal ions by the carboxylate group and multiple hydroxyl groups. This action forms stable, water-soluble ring-like structures called chelates, effectively sequestering the metal ions and preventing them from participating in unwanted chemical reactions.
This mechanism is critical in pharmaceutical formulations to:
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Stabilize products by preventing metal-catalyzed degradation of active pharmaceutical ingredients (APIs).
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Enhance bioavailability of mineral supplements, such as calcium and iron, by keeping them soluble.
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Act as an antidote in therapies for heavy metal detoxification.
Caption: Mechanism of metal ion chelation by sodium gluconate.
Stability and Compatibility
Aqueous solutions of sodium gluconate are stable and resistant to oxidation and reduction, even at high temperatures. It is compatible with many other pharmaceutical excipients and does not readily react with other ingredients in a formulation. Furthermore, it is non-toxic, non-corrosive, and readily biodegradable (approximately 98% after 2 days), posing no significant environmental issues.
pH Regulation
In pharmaceutical preparations, particularly parenteral and injectable solutions, sodium gluconate functions as a buffering agent. It helps maintain a stable pH, typically in the range of 6 to 8, which is crucial for the stability and efficacy of many drug products.
Caption: Relationship between chemical structure and key properties.
Experimental Protocols
Assay (Purity Determination) via Titration
This protocol is based on the United States Pharmacopeia (USP) monograph for sodium gluconate. It involves a non-aqueous titration.
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Principle: Sodium gluconate, a salt of a strong base and a weak acid, can be assayed in a non-aqueous acidic solvent by titration with a strong acid.
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Apparatus: Analytical balance, 250 mL conical flask, 50 mL burette, heating plate.
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Reagents:
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Sodium Gluconate sample
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Glacial Acetic Acid (ACS grade)
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0.1 N Perchloric Acid VS (Volumetric Solution)
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Quinaldine Red TS (Test Solution)
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Procedure:
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Accurately weigh approximately 150 mg of Sodium Gluconate.
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Transfer the sample to a 250 mL conical flask.
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Dissolve the sample in 75 mL of glacial acetic acid. Gentle warming may be necessary to achieve complete dissolution.
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Allow the solution to cool to room temperature.
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Add 2-3 drops of Quinaldine Red TS as an indicator.
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Titrate the solution with 0.1 N perchloric acid VS until the endpoint is reached (a color change to colorless).
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Perform a blank determination (titrating 75 mL of glacial acetic acid with the same indicator) and make any necessary corrections.
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Calculation: Each mL of 0.1 N perchloric acid is equivalent to 21.81 mg of C₆H₁₁NaO₇.
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Purity (%) = (V_sample - V_blank) * N * 21.81 / W_sample * 100
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V_sample: Volume of titrant for the sample (mL)
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V_blank: Volume of titrant for the blank (mL)
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N: Normality of Perchloric Acid VS
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W_sample: Weight of Sodium Gluconate sample (mg)
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Identification via Infrared (IR) Spectroscopy
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Principle: The infrared spectrum of a substance provides a unique "fingerprint" based on the vibrational frequencies of its chemical bonds. This can be compared to a reference standard.
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Apparatus: Fourier Transform Infrared (FTIR) Spectrophotometer.
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Procedure (KBr Pellet Technique):
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Grind a small amount (1-2 mg) of the sodium gluconate sample with approximately 200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, uniform powder is obtained.
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Place a portion of the mixture into a pellet-forming die.
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Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
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Place the KBr pellet in the sample holder of the FTIR spectrophotometer.
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Record the infrared spectrum over the range of 4000 to 400 cm⁻¹.
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Interpretation: The absorption spectrum of the sample should be concordant with the spectrum of a USP Sodium Gluconate Reference Standard. Key characteristic peaks include a broad band for O-H stretching (~3550-3200 cm⁻¹), C=O stretching for the carboxylate group (~1600 cm⁻¹), and C-O stretching (~1100-1000 cm⁻¹).
